Marilactone

Beschreibung

Contextualization in Marine Natural Products Chemistry

Marilactone is a polyketide first identified as a natural product from a marine-derived fungus. nih.gov Specifically, it was isolated from a strain of Stachylidium sp., which itself was found living in association with the marine sponge Callyspongia sp. cf. C. flammea. nih.govmdpi.com The discovery of Marilactone is a clear example of the chemical diversity generated by symbiotic relationships in marine ecosystems, where microorganisms are often the true producers of complex secondary metabolites found in their invertebrate hosts. jscimedcentral.comnih.gov

The identification of Marilactone was part of a broader investigation that yielded several novel, related polyketides, including cyclomarinone and the maristachones. nih.govacs.org An interesting aspect of its discovery is that Marilactone was already known as a synthetic compound before it was isolated from a natural source. nih.gov Its occurrence in a marine fungus underscores the potential of marine microbes to produce chemical scaffolds that may have been previously accessed only through laboratory synthesis.

Significance of Polyketide Structures in Drug Discovery and Chemical Ecology

Polyketides are a large and structurally diverse class of secondary metabolites synthesized by a wide variety of organisms through the polyketide synthase (PKS) pathway. scielo.brmdpi.com Their remarkable structural variety, from macrolides to aromatic compounds, makes them a cornerstone of natural product-based drug discovery. mdpi.comjscimedcentral.com Marine polyketides, in particular, have yielded potent therapeutic agents. For instance, Eribulin (Halaven®), a synthetic analogue of the marine sponge polyketide halichondrin B, is an approved anticancer drug. jscimedcentral.comresearchgate.net Another prominent example is Salinosporamide A, derived from the marine actinomycete Salinispora tropica, which entered clinical trials as a potent proteasome inhibitor for cancer therapy. jscimedcentral.com

In the context of chemical ecology, polyketides play crucial roles in the survival and interaction of marine organisms. jscimedcentral.comscielo.br They can function as chemical defenses against predators, antifouling agents to deter the settlement of other organisms, or as signaling molecules in symbiotic relationships. jscimedcentral.comscielo.br The production of these compounds is often a response to the intense competition for resources and space in marine habitats. jscimedcentral.com Thus, the study of marine polyketides provides insight into fundamental ecological processes and offers a pathway to discovering new molecules with potential pharmaceutical applications. jscimedcentral.com

Overview of Marilactone's Discovery and Initial Academic Impact

Marilactone was first described as a natural product in a 2013 publication in the Journal of Natural Products by Almeida and colleagues. nih.gov This research detailed the isolation and structure elucidation of six novel phthalide-related compounds, including cyclomarinone (1), maristachones A–E (2–5), and Marilactone (6), from the marine sponge-associated fungus Stachylidium sp. nih.govacs.org

The initial academic impact of Marilactone itself was modest, primarily because bioassays conducted at the time of its discovery showed no significant biological activities for the compound. mdpi.com In contrast, other compounds isolated from the same fungal strain, such as the marilines and marilones, demonstrated interesting bioactivities, including the inhibition of human leukocyte elastase and antiplasmodial activity. nih.govscilit.comresearchgate.net

However, the discovery of Marilactone and its co-metabolites was significant from a biosynthetic perspective. The skeletons of these compounds are considered unusual due to the presence of an additional carbon atom compared to a typical polyketide backbone. nih.govacs.org This unique structural feature suggested the involvement of uncommon biochemical reactions in their formation, sparking interest in the biosynthetic pathways of these fungal metabolites. mdpi.comacs.org Therefore, the initial impact of Marilactone is more closely tied to its contribution to understanding the biosynthetic diversity of marine-derived fungi rather than its direct potential as a bioactive agent.

Structure

3D Structure

Eigenschaften

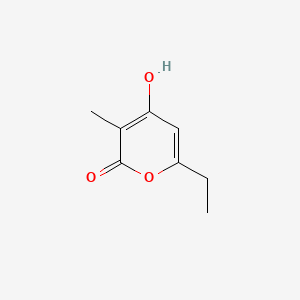

IUPAC Name |

6-ethyl-4-hydroxy-3-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-7(9)5(2)8(10)11-6/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMZMYPGRVEPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Dereplication Methodologies for Marilactone

Discovery of Natural Marilactone Sources

The journey to obtaining pure Marilactone begins with the identification and collection of its natural producers.

Marine Fungi as Bioprospecting Targets

Marine fungi have emerged as a prolific source of new natural products, demonstrating unique metabolic pathways adapted to their specific and often extreme environments. nih.govuit.noresearchgate.net The fungus Stachylidium sp., in particular, has been identified as a producer of Marilactone. mdpi.comacs.orgnih.govacs.org This fungus, specifically strain 220, which is closely related to Stachylidium bicolor, has shown a remarkable capacity for producing a variety of polyketide-derived secondary metabolites, including Marilactone. acs.orgmdpi.com The production of such compounds highlights the potential of marine fungi in the discovery of novel chemical structures. researchgate.net

Associated Marine Biota in Natural Product Isolation

The isolation of Marilactone is intrinsically linked to marine sponges, which are well-known reservoirs of bioactive compounds. nih.govrsc.orgbiomolther.org The Stachylidium sp. fungus that produces Marilactone was originally isolated from a marine sponge, specifically Callyspongia sp. cf. C. flammea. mdpi.comacs.orgresearchgate.netnih.gov This symbiotic relationship, where microorganisms reside within a host organism, is a common theme in marine natural product discovery. nih.govmdpi.comnih.gov It is often hypothesized that the bioactive compounds are produced by these microbial symbionts rather than the sponge itself. nih.govfrontiersin.org

Geographical Origins of Producer Organisms

The specific location where the producer organism is found can be a crucial factor in natural product discovery. The Stachylidium sp. fungus yielding Marilactone was isolated from the marine sponge Callyspongia sp. cf. C. flammea collected at Bare Island, Sydney, Australia. mdpi.comacs.orgmdpi.com Temperate and tropical sea areas, particularly the Pacific coasts including regions around Australia, have been identified as hotspots for sponge-derived microorganisms that produce a diverse array of natural products. mdpi.comsemanticscholar.org

Table 1: Source Organisms and Geographical Origin of Marilactone

| Compound | Producer Organism | Associated Biota | Geographical Origin |

| Marilactone | Stachylidium sp. (strain 220) | Callyspongia sp. cf. C. flammea | Bare Island, Sydney, Australia |

Advanced Chromatographic Separation Techniques

Following the collection of the source material, the next critical step is the isolation and purification of Marilactone from the complex mixture of metabolites produced by the fungus. This is achieved through advanced chromatographic techniques.

High-Resolution Liquid Chromatography Approaches

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools in natural product chemistry for their high resolution and sensitivity. geomar.dehilarispublisher.comadvancechemjournal.comresearchgate.net These techniques separate compounds based on their differential partitioning between a stationary phase packed in a column and a liquid mobile phase. advancechemjournal.comsigmaaldrich.com In the context of Marilactone isolation, crude extracts from the fungal culture are typically subjected to multiple chromatographic steps. acs.org

The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful approach for the dereplication and characterization of compounds in complex mixtures. geomar.defrontiersin.org This method allows for the rapid identification of known compounds and the characterization of new ones based on their accurate mass and fragmentation patterns, which is crucial in the early stages of natural product discovery. nih.gov The separation power of UHPLC, which utilizes columns with sub-2 µm particles, is particularly beneficial for resolving complex mixtures of natural products. nih.gov

Countercurrent Chromatography and Preparative-Scale Separations

While analytical chromatography focuses on identifying and quantifying compounds, preparative chromatography aims to isolate sufficient quantities of a pure substance for further studies. rotachrom.comphenomenex.com This is a crucial step to obtain the amounts of Marilactone needed for structural elucidation and bioactivity testing. Preparative HPLC systems operate at higher flow rates and can handle larger sample loads compared to analytical systems. phenomenex.comlcms.cz

The process often involves a scale-up from an analytical method to a preparative one, where the conditions are optimized to maximize throughput and purity. lcms.czwaters.com Techniques like stacking injections, where multiple samples are injected in succession, and recycling chromatography, where the sample is passed through the column multiple times, can be employed to improve the efficiency of preparative separations. ymc.co.jp These methods are vital for the successful isolation of target compounds like Marilactone from the intricate extracts of marine-derived fungi.

Orthogonal Chromatographic Methods for Purity Assessment

Once a compound of interest like Marilactone has been isolated, its purity must be rigorously assessed. A single chromatographic method is often insufficient to detect all potential impurities, especially those that have similar chemical properties to the target compound and may co-elute. gyrosproteintechnologies.com To address this, orthogonal chromatographic methods are employed. Orthogonal methods separate compounds based on different chemical or physical principles, providing a more comprehensive purity profile. sartorius.comchromatographytoday.com Combining two or more orthogonal techniques increases the confidence that all relevant impurities have been detected and quantified. sartorius.com

Common orthogonal chromatographic techniques used for the characterization of natural products and other chemical entities include:

Reversed-Phase (RP) Chromatography: This is a widely used technique that separates molecules based on their hydrophobicity. sartorius.com RP-HPLC (High-Performance Liquid Chromatography) offers high resolving power and can be directly coupled to mass spectrometry for structural confirmation. biopharmaspec.com

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. sartorius.combiopharmaspec.com It is particularly useful for separating charged or ionizable compounds from neutral ones.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, or size in solution. sartorius.combiopharmaspec.com It is effective for identifying and quantifying aggregates or fragments.

Hydrophilic Interaction Chromatography (HILIC): HILIC is used for separating highly polar compounds that are poorly retained in reversed-phase systems. chromatographytoday.comquality-assistance.com It provides a distinct selectivity compared to RP chromatography.

By analyzing a sample of Marilactone with a combination of these methods—for instance, RP-HPLC and HILIC—a more accurate assessment of its purity can be achieved, as impurities not resolved by one method are likely to be separated by the other. chromatographytoday.comquality-assistance.com

Table 1: Comparison of Orthogonal Chromatographic Methods

| Method | Principle of Separation | Primary Application |

|---|---|---|

| Reversed-Phase (RP) | Hydrophobicity | Separation of non-polar to moderately polar compounds. |

| Ion-Exchange (IEX) | Net Charge | Separation of ionic or ionizable compounds. |

| Size-Exclusion (SEC) | Hydrodynamic Size | Separation of molecules by size (e.g., aggregates, fragments). |

| Hydrophilic Interaction (HILIC) | Polarity / Hydrophilicity | Separation of highly polar compounds. |

Strategies for Isolation Yield Optimization

Maximizing the production of a target secondary metabolite like Marilactone is crucial for enabling further research and potential applications. Yield optimization focuses on refining the fermentation process to encourage the producing organism, in this case, the fungus Stachylidium sp., to synthesize higher quantities of the desired compound.

Fermentation Condition Modulation (e.g., Solid-State vs. Liquid Culture)

The environment in which a microorganism is cultured significantly impacts its metabolic output. The two primary fermentation methods are Solid-State Fermentation (SSF) and Submerged Fermentation (SmF), also known as liquid culture. medcraveonline.com

Solid-State Fermentation (SSF): Involves the growth of microorganisms on a solid substrate in the absence or near-absence of free-flowing water. medcraveonline.com This method often mimics the natural habitat of many fungi. medcraveonline.com Advantages of SSF can include higher product yields, lower energy requirements, and reduced wastewater production. medcraveonline.comnih.gov For fungal fermentations, SSF can provide an environment that encourages the production of a diverse array of secondary metabolites. thaiscience.info

Liquid Culture (Submerged Fermentation - SmF): Involves growing microorganisms in a liquid nutrient broth. medcraveonline.com This method allows for easier control of process parameters such as pH, temperature, and nutrient levels, and is generally more scalable for industrial production. nih.gov

The choice between SSF and SmF depends on the specific microorganism and the target metabolite. Optimizing conditions such as temperature, pH, aeration, and nutrient composition is critical in both systems to maximize the yield of Marilactone. nih.govmdpi.com

Table 2: General Comparison of Fermentation Methodologies

| Feature | Solid-State Fermentation (SSF) | Liquid Culture (SmF) |

|---|---|---|

| Water Content | Low (near absence of free water) medcraveonline.com | High (main component is water) medcraveonline.com |

| Process Control | More challenging to control parameters like pH, temperature. | Easier to control and monitor process parameters. nih.gov |

| Product Yield | Often higher for certain fungal metabolites. nih.gov | Can be lower, but process is more easily scaled. |

| Downstream Processing | Product extraction can be more complex. | Product recovery is generally simpler. |

| Natural Environment | More closely mimics the natural habitat of fungi. medcraveonline.com | Artificial environment. |

Time-Dependent Production Profiling of Secondary Metabolites

The production of secondary metabolites by microorganisms is not constant throughout their life cycle. It is typically linked to specific growth phases. phcogj.com Generally, primary metabolites essential for growth are produced during the exponential (log) phase. In contrast, the synthesis of many secondary metabolites, such as antibiotics and other specialized compounds, often increases significantly during the stationary phase, when microbial growth slows or ceases due to nutrient limitation or the accumulation of toxic byproducts. phcogj.com

To optimize the yield of Marilactone, a time-dependent production profile is established. This involves running the fermentation and collecting samples at regular intervals (e.g., every 12 or 24 hours). phcogj.com Each sample is then analyzed to quantify the concentration of Marilactone. This data reveals the production kinetics, pinpointing the optimal time for harvest to achieve the maximum yield. phcogj.comnih.gov Harvesting too early, during the exponential phase, or too late, during the death phase, could result in a significantly lower yield of the target compound. phcogj.com For many fungal cultures, the highest production of bioactive secondary metabolites occurs between 9 and 15 days of fermentation, corresponding to the stationary phase. phcogj.com

Table 3: Illustrative Time-Dependent Production Profile for a Fungal Metabolite

| Fermentation Day | Growth Phase | Relative Metabolite Yield |

|---|---|---|

| 2 | Lag/Early Exponential | Low |

| 4 | Exponential | Moderate |

| 6 | Late Exponential | Increasing |

| 8 | Early Stationary | High |

| 10 | Stationary | Peak Production |

| 12 | Stationary | High |

| 14 | Late Stationary/Decline | Decreasing |

Biosynthetic Pathway Elucidation of Marilactone

Precursor Incorporation Studies and Isotopic Labeling Techniques

While specific isotopic labeling studies exclusively targeting marilactone have not been detailed in the available literature, the principles of these techniques are fundamental to understanding the biosynthesis of polyketides.

Tracing Carbon Scaffolding from Primary Metabolites

Isotopic labeling is a powerful technique used to trace the journey of atoms from simple precursors into complex secondary metabolites. In the context of polyketide biosynthesis, isotopically labeled precursors such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, and [¹³C-methyl]methionine are introduced into the culture of the producing organism. The resulting labeled natural product is then analyzed, typically by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, to determine the positions of the incorporated isotopes. This mapping of labeled atoms reveals the origin of the carbon skeleton.

For a polyketide like marilactone, it is hypothesized that its backbone is assembled from acetate (B1210297) and/or propionate (B1217596) units, which are derived from the primary metabolites acetyl-CoA and propionyl-CoA, respectively. The incorporation pattern of labeled acetates would confirm the polyketide nature of marilactone and delineate the specific starter and extender units used by the polyketide synthase machinery.

A particularly noteworthy feature of marilactone and its co-metabolites is the presence of what appears to be an additional carbon atom compared to a typical polyketide structure. acs.org Isotopic labeling studies would be instrumental in pinpointing the origin of this unusual carbon. Potential donors for this carbon could be S-adenosyl methionine (SAM), which is involved in methylation, or a non-canonical extender unit.

Investigation of Post-Polyketide Modification Steps

Following the assembly of the polyketide chain, a series of post-polyketide modifications, such as oxidations, reductions, and cyclizations, are often required to yield the final natural product. Isotopic labeling with ¹⁸O₂ can be employed to investigate the incorporation of oxygen atoms during these enzymatic steps, distinguishing them from oxygen atoms derived from the precursor units. This technique would be valuable in understanding the formation of any hydroxyl groups or the lactone ring in marilactone.

Characterization of Enzymatic Machinery

The biosynthesis of marilactone is predicted to be orchestrated by a suite of specialized enzymes, beginning with a polyketide synthase.

Identification of Polyketide Synthases (PKS)

Polyketide synthases (PKSs) are large, multi-domain enzymes that construct the carbon backbone of polyketides. nih.gov The identification and characterization of the PKS responsible for marilactone biosynthesis would be a critical step in fully elucidating its formation. This is typically achieved through genome mining of the producing organism, Stachylidium sp., for genes encoding PKSs. The modular nature of many PKSs often allows for the prediction of the structure of the polyketide product based on the genetic sequence of the PKS.

Enzymatic Catalysis of Unusual Structural Features (e.g., Additional Carbon Atom Incorporations)

The biosynthesis of marilactone and its congeners is suggested to involve rare or unique enzymatic reactions. mdpi.com A key area of investigation is the enzymatic basis for the incorporation of an additional carbon atom into the polyketide backbone. acs.org This could be the result of a specialized domain within the PKS or the action of a separate, dedicated enzyme. One hypothesis is the methylation of the acetate starter unit, which would be a novel mechanism in fungal secondary metabolism. mdpi.com Characterizing the enzyme(s) responsible for this step would provide significant new knowledge in the field of natural product biosynthesis.

Role of Modifying Enzymes (e.g., Methyltransferases, Oxygenases)

After the initial polyketide chain is synthesized by the PKS, it is often tailored by other enzymes to produce the final, bioactive compound. In the case of marilactone, these modifying enzymes would be responsible for creating the specific stereochemistry and functional groups of the molecule.

Table 1: Putative Enzymes in Marilactone Biosynthesis

| Enzyme Class | Putative Function in Marilactone Biosynthesis |

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone from starter and extender units. |

| Methyltransferase | Potentially involved in the incorporation of the unusual additional carbon atom via methylation of a precursor. |

| Oxygenase (e.g., P450 monooxygenase) | Catalysis of hydroxylation reactions and potentially involved in the formation of the lactone ring. |

| Reductase | Reduction of keto groups during the polyketide chain elongation. |

| Dehydratase | Removal of water to form double bonds within the polyketide chain. |

| Cyclase/Thioesterase | Catalysis of the cyclization of the linear polyketide chain and its release from the PKS, leading to lactone formation. |

Further research, including the identification and functional characterization of the marilactone biosynthetic gene cluster, is necessary to move from these informed hypotheses to a complete and detailed understanding of how this intriguing marine-derived natural product is assembled.

Genetic and Molecular Basis of Biosynthesis

The production of complex secondary metabolites like marilactone is a coordinated process, encoded by a suite of genes and regulated at multiple molecular levels. Understanding this intricate machinery requires a combination of predictive bioinformatics, precise genetic manipulation, and systems-level analytical techniques.

The genetic blueprint for marilactone is presumed to be located in a Biosynthetic Gene Cluster (BGC), a contiguous region of the fungal genome containing all the necessary genes for the compound's synthesis, regulation, and transport. The initial step in elucidating the pathway is the identification of this BGC through genome sequencing of the producer organism followed by bioinformatic analysis.

Specialized software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), is employed to scan the genome for signature genes, particularly those encoding Polyketide Synthases (PKSs). nih.govresearchgate.net Fungal PKSs are large, multidomain enzymes responsible for assembling the carbon skeleton of the molecule from simple acyl-CoA precursors. nih.gov The bioinformatic analysis identifies the type of PKS (e.g., Type I iterative PKS, common in fungi) and predicts the domains it contains (e.g., Ketosynthase, Acyltransferase, Acyl Carrier Protein). nih.gov

Beyond the core synthase gene, the analysis reveals adjacent genes within the cluster predicted to encode "tailoring enzymes." nih.gov These enzymes modify the initial polyketide chain through oxidation, reduction, methylation, or cyclization to yield the final, complex structure of marilactone. A typical BGC for a polyketide lactone would include the core PKS gene along with genes for cytochrome P450 monooxygenases, dehydrogenases, and transcription factors that regulate the cluster's expression. nih.gov

Table 1: Hypothetical Biosynthetic Gene Cluster for Marilactone

| Gene (Putative) | Encoded Protein | Predicted Function in Marilactone Biosynthesis |

| mrlA | Type I Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone. |

| mrlB | Cytochrome P450 Monooxygenase | Performs regioselective oxidation/hydroxylation of the polyketide intermediate. |

| mrlC | Short-chain Dehydrogenase/Reductase (SDR) | Catalyzes a reduction step, modifying a ketone to a hydroxyl group. |

| mrlD | O-Methyltransferase | Adds a methyl group to a hydroxyl moiety on the polyketide chain. |

| mrlE | MFS Transporter | Exports the final marilactone compound out of the fungal cell. |

| mrlR | Transcription Factor | Regulates the expression of other genes within the mrl cluster. |

Bioinformatic predictions provide a strong hypothesis but require experimental validation. Gene knockout and heterologous expression are two powerful techniques used to confirm the function of a BGC.

Gene Knockout Studies: This technique involves the targeted deletion or disruption of a specific gene within the predicted BGC in the native producing organism. For instance, knocking out the core PKS gene (mrlA) would be expected to completely abolish the production of marilactone, providing definitive evidence that the BGC is responsible for its synthesis. Similarly, deleting a tailoring enzyme gene, such as a P450 monooxygenase (mrlB), might lead to the accumulation of a biosynthetic intermediate (a precursor to marilactone), which can be isolated and structurally characterized, thereby revealing a specific step in the pathway.

Heterologous Expression: This "gain-of-function" approach involves cloning the entire predicted BGC and introducing it into a well-characterized, genetically tractable host organism that does not naturally produce the compound, such as Aspergillus oryzae or certain Streptomyces species. If the new host successfully produces marilactone, it confirms that the cloned set of genes is complete and sufficient for biosynthesis. This method is particularly valuable when the native producer is slow-growing, genetically intractable, or when the BGC is "silent" (not expressed) under standard laboratory conditions. Furthermore, heterologous systems can be optimized to increase the production yield of the target compound.

To understand when and how the marilactone BGC is activated, researchers utilize transcriptomic and proteomic analyses. These methods provide a dynamic view of gene expression and protein production, respectively, linking the genetic information in the BGC to the actual synthesis of the metabolite.

Transcriptomics: Using techniques like RNA-Sequencing (RNA-Seq), scientists can quantify the messenger RNA (mRNA) transcripts of all genes in the organism under different conditions (e.g., comparing a high-production phase to a low-production phase). In the context of marilactone biosynthesis, a transcriptomic analysis would be expected to show a significant coordinated upregulation of all genes within the identified BGC just before and during the period of active marilactone production. This coordinated expression pattern is a hallmark of a functional BGC.

Proteomics: While transcriptomics shows which genes are being transcribed, proteomics confirms that these transcripts are being translated into the functional enzymes of the biosynthetic pathway. Using mass spectrometry-based techniques, the entire protein content (proteome) of the producer organism can be analyzed. This would allow for the direct detection of the PKS and tailoring enzymes encoded by the marilactone BGC, confirming their presence and abundance during active secondary metabolism. Comparing the proteome and transcriptome can also reveal post-transcriptional levels of regulation.

Comparative Biosynthetic Analysis with Related Phthalide (B148349) and Polyketide Compounds

The structure and biosynthesis of marilactone can be better understood by comparing it to other, related fungal natural products. This comparative approach provides insights into the structural diversification of polyketides and the evolutionary processes that drive it.

Marilactone belongs to the vast family of polyketides, which are characterized by biosynthetic pathways that create complex carbon skeletons from simple acetate and malonate building blocks. Its structure can be compared with related fungal metabolites like the maristachones. For example, Maristachone F is a substituted phenol, also derived from a polyketide precursor.

A comparison reveals both shared biosynthetic origins and divergent chemical fates. Both marilactone (a macrolactone) and maristachone (a substituted phenol) likely originate from a linear polyketide chain assembled by a PKS. However, the subsequent modifications by tailoring enzymes dictate the final, distinct chemical architecture. The formation of marilactone involves an intramolecular esterification to form the characteristic lactone ring, whereas the biosynthesis of maristachone involves different cyclization and aromatization steps.

In contrast, a biosynthetic comparison to cyclomarin, a cyclic peptide, is less direct. Cyclomarins are produced by Non-Ribosomal Peptide Synthetases (NRPSs), which utilize amino acids as building blocks, a fundamentally different biosynthetic logic from the PKS-derived polyketides.

Table 2: Comparative Structural Features of Related Compounds

| Feature | Marilactone (Hypothetical) | Maristachone F | Cyclomarin C |

| Biosynthetic Origin | Polyketide (PKS) | Polyketide (PKS) | Non-Ribosomal Peptide (NRPS) |

| Core Scaffold | Macrolactone Ring | Substituted Phenol | Cyclic Heptapeptide |

| Key Functional Groups | Ester (lactone), Hydroxyls, Alkyl chain | Phenolic Hydroxyls, Methoxy (B1213986), Alkyl chain | Amide (peptide) bonds, Various amino acid side chains |

| Precursor Units | Acetyl-CoA, Malonyl-CoA | Acetyl-CoA, Malonyl-CoA | Amino Acids |

The chemical diversity seen in fungal polyketides is a direct result of the evolution of the underlying biosynthetic machinery. Phylogenetic analyses of PKS genes across the fungal kingdom reveal that these genes have undergone extensive duplication, divergence, and occasional horizontal gene transfer.

The BGCs for compounds like marilactone and the maristachones likely arose from a common ancestral gene cluster. Over evolutionary time, duplication of the ancestral PKS gene and subsequent mutations would have allowed for functional divergence, leading to the production of different polyketide chains. Concurrently, the tailoring enzymes within the cluster would co-evolve, gaining new specificities that result in different cyclization patterns, oxidation states, and other modifications. nih.gov This modular nature and evolutionary plasticity of BGCs are key reasons why fungi are such a prolific source of structurally diverse and biologically active natural products. Studying families of related compounds like these provides a window into the molecular evolution of chemical novelty in nature.

Chemical Synthesis of Marilactone and Its Analogues

Total Synthesis Strategies and Retrosynthetic Analysis

The journey to synthesize complex natural products like Marilactone begins with a sound retrosynthetic analysis, a problem-solving technique where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.orgslideshare.netias.ac.in This process reveals potential synthetic pathways and highlights the key chemical transformations required. For Marilactone, a common retrosynthetic approach involves disconnection of the complex polycyclic system to reveal key building blocks. For instance, a critical disconnection might target the lactone ring or the highly substituted cyclopentane (B165970) core, guiding the forward synthesis. nih.gov

Several research groups have reported total syntheses of Marilactone, each employing unique strategies. A notable approach involves the desymmetrization of a meso-diketone to construct the core cis-bicyclo[3.3.0]octyl system, a key structural feature of the molecule. nih.gov Another strategy utilized a Nazarov cyclization to form the central C ring, followed by a radical cyclization to complete the B ring, demonstrating a rapid buildup of molecular complexity. organic-chemistry.org

Key Bond-Forming Reactions in Lactone Ring Construction

The formation of the characteristic lactone ring in Marilactone is a pivotal step in its total synthesis. Various synthetic methods have been employed to construct this five-membered cyclic ester. One common strategy involves an intramolecular esterification or lactonization of a corresponding hydroxy carboxylic acid precursor. The success of this ring-closure often depends on the specific reaction conditions and the conformational preferences of the substrate.

Palladium-catalyzed C-O bond forming reactions have also emerged as powerful tools in organic synthesis and can be applied to the formation of lactone rings. beilstein-journals.orgencyclopedia.pub These methods often involve the coupling of an appropriate alcohol with a carboxylic acid derivative or an aryl halide. Additionally, radical cyclizations have been successfully utilized to forge the lactone ring in the synthesis of related natural products. nih.gov

Stereocontrol in Complex Multicyclic Architectures

The synthesis of Marilactone is further complicated by the presence of multiple stereocenters within its compact, multicyclic framework. ox.ac.uk Achieving the correct relative and absolute stereochemistry is paramount and requires precise control over each stereocenter-forming reaction. Synthetic chemists employ a variety of techniques to achieve this, including substrate-controlled reactions, where the existing stereochemistry of the molecule directs the stereochemical outcome of a subsequent reaction. uwindsor.carsc.org

For instance, in the synthesis of Marilactone, substrate-directed additions and reductions have been used to generate specific diastereomers. organic-chemistry.org Furthermore, photochemical [2+2] cycloadditions have proven effective in creating challenging stereochemical arrangements, such as the syn angular methyl groups found in the molecule. researchgate.net The development of stereocontrolled reactions is crucial for producing a single, desired stereoisomer from a multitude of possibilities. mdpi.comspringernature.com

Efficiency and Step Economy in Synthetic Routes

The various total syntheses of Marilactone showcase different levels of step economy. Some routes, while successful in reaching the target, involve a significant number of steps. nih.gov In contrast, other approaches have focused on developing more convergent and step-economic syntheses. organic-chemistry.orgrsc.org The ideal synthesis is one that is not only high-yielding but also concise and environmentally benign. monash.edu

Enantioselective Synthetic Methodologies

To produce a single enantiomer of a chiral molecule like Marilactone, chemists rely on enantioselective synthesis methods. pressbooks.pub This is critical as different enantiomers of a molecule can have vastly different biological activities. ox.ac.uk

Asymmetric Catalysis in Marilactone Synthesis

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. frontiersin.orgnih.gov This approach is highly desirable due to its efficiency and atom economy. nih.gov Transition metals paired with chiral ligands are frequently used to catalyze a wide range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. frontiersin.orgsemanticscholar.org

In the context of Marilactone synthesis, asymmetric catalysis can be employed to set key stereocenters early in the synthetic sequence. For example, a Ru-catalyzed asymmetric transfer hydrogenation of a γ-keto carboxylic acid can lead to the formation of a chiral γ-lactone with high enantioselectivity. rsc.org Similarly, photoinduced copper catalysis has been developed for enantioconvergent amidations, showcasing the expanding toolkit for asymmetric synthesis. nih.gov The development of novel chiral catalysts and catalytic systems continues to be a major focus in the field. rsc.orgorganic-chemistry.orgnsf.gov

Chiral Auxiliary and Chiral Ligand Approaches

Another established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are a classic example of chiral auxiliaries that have been widely used in asymmetric aldol (B89426) reactions and alkylations. uwindsor.caresearchgate.net

Chiral ligands, on the other hand, are used in conjunction with metal catalysts to create a chiral environment around the reactive center. abcr.comrsc.org The choice of ligand can have a profound impact on the enantioselectivity of a reaction. A wide variety of chiral ligands, such as those based on BINOL or bis(oxazoline) (BOX) moieties, have been developed and successfully applied in asymmetric synthesis. frontiersin.orgabcr.com The design and synthesis of new chiral auxiliaries and ligands remain an active area of research to further expand the capabilities of enantioselective synthesis. sfu.ca

Design and Synthesis of Marilactone Derivatives and Analogues

The development of derivatives and analogues of natural products like marilactone is a cornerstone of medicinal chemistry and chemical biology. These efforts are aimed at elucidating structure-activity relationships (SAR), identifying molecular targets, and creating novel therapeutic agents. gardp.orgoncodesign-services.comnih.gov The core structure of marilactone, a butenolide, presents a versatile scaffold for such chemical exploration.

Structural Modification for Research Probes

The creation of chemical probes from a parent natural product is a critical step in understanding its mechanism of action. nih.gov These probes are designed to interact with biological systems in a detectable manner, often through the incorporation of reporter tags such as fluorescent molecules or biotin (B1667282).

A key structural feature of marilactone and related compounds is the α,β-unsaturated lactone, which can act as a Michael acceptor. This electrophilic site is reactive towards nucleophilic residues in proteins, such as cysteine and lysine, making it a potential "warhead" for covalent probes. The α-methylene-β-lactone (MeLac) scaffold, which is closely related to marilactone, has been explored for its utility in developing chemical probes. nih.gov This scaffold possesses multiple reactive sites, allowing for reactions with various protein nucleophiles through different mechanisms, including Michael addition and acyl addition. nih.gov

The design of probes based on the marilactone scaffold can be approached in several ways:

Affinity-Based Probes: These probes retain the core structure of marilactone to ensure binding to the target protein, but include a reporter tag attached at a position that does not interfere with this binding. The reporter tag, such as a fluorophore or biotin, allows for the visualization or isolation of the protein-probe complex. nih.gov

Photoaffinity Probes: Incorporation of a photo-reactive group, such as a diazirine or benzophenone, allows for the formation of a covalent bond between the probe and its target protein upon photo-irradiation. This is particularly useful for capturing transient or non-covalent interactions.

Activity-Based Probes (ABPs): These probes are designed to covalently label active enzymes. For a marilactone-based ABP, the α,β-unsaturated lactone could serve as the reactive group that forms a covalent bond with a nucleophilic residue in the active site of a target enzyme. An alkyne or azide (B81097) handle can also be incorporated into the probe to allow for subsequent "click" chemistry ligation to a reporter tag. oncodesign-services.com

Research into the α-methylene-β-lactone scaffold has shown that a MeLac-alkyne probe can react with a wide range of proteins. nih.gov Furthermore, it was demonstrated that this probe could recruit endogenous glutathione (B108866) to form a selective probe for glutathione S-transferase P. nih.gov This highlights the potential for developing highly specific probes from the marilactone scaffold.

Divergent Synthetic Strategies for Compound Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. mdpi.combeilstein-journals.org This approach is highly efficient for exploring the chemical space around a natural product scaffold like marilactone to identify analogues with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

A divergent synthesis of marilactone analogues would typically begin with the synthesis of a key intermediate that contains the core butenolide ring and multiple points for diversification. From this common intermediate, a variety of different functional groups and structural motifs can be introduced in the final steps of the synthesis.

Key principles of applying divergent synthesis to the marilactone scaffold include:

Orthogonal Protecting Groups: The use of different protecting groups that can be removed under distinct conditions allows for the selective modification of specific functional groups on the marilactone scaffold.

Parallel Synthesis: The synthesis of multiple analogues can be carried out simultaneously in a parallel fashion, which significantly accelerates the generation of a compound library. ambeed.com

While specific examples of large-scale divergent synthesis of marilactone analogues are not extensively documented in the provided information, the general strategies are well-established in medicinal chemistry. nih.govrsc.orgrsc.org For instance, a common intermediate could be a protected form of the marilactone core with a handle for diversification, such as a halide or a boronic ester. This handle could then be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. Alternatively, functional groups already present on the marilactone core, such as a hydroxyl group, could be derivatized to generate ethers, esters, or other analogues.

The creation of such a library of marilactone analogues would be invaluable for systematic structure-activity relationship (SAR) studies. gardp.orgoncodesign-services.comnih.govnih.govresearchcommons.org By screening the library for biological activity, researchers can identify the key structural features of marilactone that are responsible for its effects and use this information to design more potent and selective compounds.

Advanced Structural Analysis and Stereochemical Assignment of Marilactone

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are powerful tools for determining the planar structure and relative stereochemistry of a molecule, the absolute configuration often requires the unambiguous spatial mapping provided by X-ray crystallography. nih.gov This technique relies on the diffraction of X-rays by a single crystal of a compound. wikipedia.org The resulting diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the creation of a precise three-dimensional model of the molecule. libretexts.org

In the case of marilactone and its related compounds, obtaining suitable crystals for X-ray diffraction analysis was a critical step in their structural characterization. researchgate.netresearchgate.net The successful growth of a high-quality crystal allows for the collection of high-resolution diffraction data, which is essential for an accurate structural determination. nih.gov

The analysis of the diffraction data for a related compound, penilactone A, which shares a similar biosynthetic origin, provided crucial insights. The crystallographic data for penilactone A, which crystallizes in the orthorhombic space group P212121, allowed for the unequivocal assignment of its absolute stereochemistry. researchgate.net This information, in turn, can be used to infer the stereochemistry of biosynthetically related compounds like marilactone.

The process of X-ray crystallography involves several key stages:

Crystallization: A highly purified sample of the compound is dissolved in an appropriate solvent system, and conditions are carefully controlled to promote the slow growth of single crystals.

Data Collection: A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.org As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays. wikipedia.org

Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map. nih.gov From this map, the positions of the individual atoms can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.

The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsional angles. This level of structural detail is unparalleled and provides the definitive evidence required for the assignment of absolute stereochemistry.

Structure Activity Relationship Sar Studies of Marilactone and Analogues

Systematic Modification and Activity Correlation

The fundamental goal of structure-activity relationship (SAR) analysis is to understand how specific changes to a molecule's structure affect its biological activity. nih.gov This process involves synthesizing a series of analogues where specific parts of the lead compound—in this case, marilactone—are systematically modified. These modifications can include altering, removing, or masking functional groups, changing the size or rigidity of the carbon skeleton, or introducing new substituents. researchgate.net The resulting analogues are then tested for biological activity, and the results are correlated with the structural changes.

For a hypothetical SAR study of marilactone, a medicinal chemist might explore modifications at several key positions:

The Lactone Ring: The stability and reactivity of the lactone (cyclic ester) are critical. Modifications could involve changing the ring size, or replacing the oxygen atom with sulfur (thiolactone) or nitrogen (lactam) to assess the importance of the ester functionality for a hypothetical biological target.

The Hydroxyl and Methyl Groups: The stereochemistry and presence of the hydroxyl (-OH) and methyl (-CH3) groups on the lactone ring would be investigated. Analogues could be synthesized where these groups are removed, inverted (epimers), or replaced with other functionalities like a hydrogen atom, a methoxy (B1213986) group, or a halogen to probe their role in binding interactions.

The Polyketide Side Chain: The unsaturated side chain offers multiple points for modification. The double bonds could be reduced (hydrogenated) to create a saturated chain, or their geometry (cis/trans) could be altered. The length of the chain could also be shortened or extended to determine the optimal size for fitting into a potential target's binding pocket.

The biological activity of each synthesized analogue would be quantified, typically as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. By comparing these values across the series of analogues, researchers can deduce which structural features are essential for activity, which are detrimental, and which can be modified to enhance potency or other pharmacological properties. nih.gov

Table 1: Illustrative Data for a Hypothetical SAR Study of a Bioactive Compound This table is a hypothetical example to illustrate the process of activity correlation and does not represent real data for Marilactone.

| Compound | Modification from Parent Structure | Biological Activity (IC50, µM) |

|---|---|---|

| Parent Cmpd | - | 10.5 |

| Analogue 1 | Removal of hydroxyl group | > 100 (Inactive) |

| Analogue 2 | Inversion of hydroxyl stereochemistry | 50.2 |

| Analogue 3 | Saturation of side-chain double bond | 25.8 |

| Analogue 4 | Replacement of lactone oxygen with NH | 8.3 |

Identification of Pharmacophoric Elements and Key Structural Motifs

A pharmacophore is defined as the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative charges) that are necessary for a molecule to interact with a specific biological target and trigger a biological response. d-nb.infounina.it Identifying the pharmacophore is a key outcome of SAR studies. nih.gov It provides an abstract model that can guide the design of new, structurally diverse compounds that retain or improve upon the activity of the original lead.

Based on the hypothetical SAR data described above, a pharmacophore for a bioactive marilactone analogue might be proposed. For instance, if the data consistently showed that the lactone's carbonyl group and the ring's hydroxyl group were critical for activity, these would be identified as key pharmacophoric features (a hydrogen bond acceptor and a hydrogen bond donor, respectively). The unsaturated side chain might be identified as a crucial hydrophobic element for anchoring the molecule in a non-polar region of the target protein.

The process involves superimposing the 3D structures of active analogues to find the common spatial arrangement of these critical features. nih.gov Inactive compounds are also used to define regions of "excluded volume," where steric bulk is not tolerated by the target. This refined pharmacophore model serves as a 3D query for virtual screening of compound databases to find novel scaffolds that match the required electronic and steric properties. medsci.org

Advanced Analytical Methodologies for Marilactone Research

Quantitative and Qualitative Analysis in Complex Biological Matrices (non-human)

Analyzing marilactone and its related metabolites in complex non-human biological matrices, such as fungal culture media or extracts from the source organism, requires highly sensitive and selective methods to overcome interference from other matrix components.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for the trace analysis of small molecules in complex mixtures. certara.com While specific validated methods for marilactone are not widely published, a robust method can be developed based on established procedures for similar phthalimide (B116566) structures, such as the metabolites of captan (B1668291) and folpet (B141853) fungicides. researchgate.netresearchgate.net

Such a method would involve the separation of marilactone from matrix components using liquid chromatography, followed by highly selective and sensitive detection by a tandem mass spectrometer. The mass spectrometer ionizes the molecule and then fragments it, monitoring a specific parent ion-to-daughter ion transition, which provides high specificity. certara.com Key aspects of method development and validation would include:

Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to purify and concentrate marilactone from the initial matrix, minimizing ion suppression or enhancement effects. mdpi.comsepscience.com

Chromatography: Reversed-phase chromatography would likely be used, with optimization of the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid) to achieve good peak shape and separation from interferences.

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used, with ESI positive mode often being sensitive for phthalimide-containing structures. researchgate.neteurl-pesticides.eu

Validation: The method would be validated according to established guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. nih.govannlabmed.org The limit of detection for similar phthalimides in biological matrices has been reported in the low microgram-per-liter (µg/L) range. researchgate.net

A hypothetical set of validation parameters for a marilactone LC-MS/MS assay is presented below.

| Parameter | Target Value/Range | Rationale/Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | Ensures a proportional response over a range of concentrations. researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.5 - 2.0 µg/L | Based on achievable sensitivity for similar phthalimide metabolites. researchgate.net |

| Accuracy | 80-120% | Measures the closeness of the determined value to the true value. researchgate.net |

| Precision (RSD) | < 15-20% | Demonstrates the reproducibility of the measurement. researchgate.netnih.gov |

| Recovery | 70-120% | Indicates the efficiency of the sample extraction process. researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for identifying volatile organic compounds (VOCs). In the context of marilactone research, GC-MS is not used to detect marilactone itself, as it is not sufficiently volatile. Instead, it is used to analyze the volatile secondary metabolites produced by the source fungus, Stachylidium sp. uni-konstanz.de This "volatilomic" profile can provide insights into the fungus's metabolic state, aid in its chemotaxonomic identification, and potentially uncover other bioactive compounds produced under specific culture conditions.

The analysis involves collecting the volatile compounds from the headspace of the fungal culture using techniques like solid-phase microextraction (SPME). uni-konstanz.de The identified compounds are typically diverse, including alcohols, ketones, esters, and terpenes. plos.orgmdpi.compsu.edu A study on the volatiles from Stachylidium sp. 293K04, isolated from the same sponge genus as the marilactone producer, identified several unique volatile compounds, providing a reference for future research. uni-konstanz.de

| Compound Class | Specific Examples | Source Organism (Example) | Reference |

|---|---|---|---|

| Alcohols | 1-Hexadecanol, 1-Octen-3-ol | Colletotrichum gloeosporioides | researchgate.net |

| Ketones | Phytone | Salvia pseudolanata (endophytes) | researchgate.net |

| Acids/Esters | Hexadecanoic acid, Ethyl oleate | Trichoderma spp. | plos.org |

| Phenols | Phenol, 2,4-bis(1,1-dimethylethyl)- | Colletotrichum gloeosporioides | psu.edu |

| Lactones | (S)-Massoia lactone | Stachylidium sp. | uni-konstanz.de |

High-Throughput Screening Method Development

Given that marilactone exhibits potent inhibitory activity against human leukocyte elastase (HLE), developing high-throughput screening (HTS) methods is essential for discovering new analogues or other compounds with similar activity from large chemical libraries. japsonline.com

Modern HTS relies heavily on automation and miniaturization to increase throughput and reduce costs. rsc.org Screening for elastase inhibitors can be adapted to a 96-well or 384-well microtiter plate format. medinadiscovery.com The process involves robotic liquid handling systems for dispensing the enzyme (e.g., human neutrophil elastase), compounds from a library, and a chromogenic or fluorogenic substrate. nih.govabcam.com

Automation: Robotic systems handle plate transport, reagent addition, incubation, and reading, which minimizes human error and allows for screening hundreds of thousands of compounds per week. rsc.orgmedinadiscovery.com

Miniaturization: Reducing assay volumes from milliliters to microliters (or even nanoliters) conserves precious reagents, such as the enzyme and library compounds, and allows for higher-density plate formats (e.g., 1536-well). mdpi.com

Assay Principle: In a typical fluorometric assay, elastase cleaves a specific substrate, releasing a fluorescent molecule. An effective inhibitor, like marilactone, would prevent this cleavage, resulting in a low fluorescence signal. abcam.comabcam.com The activity is often measured kinetically to determine the rate of inhibition.

Biosensors offer a novel and potentially rapid approach for detecting elastase activity and its inhibition. These devices convert a biological recognition event into a measurable signal. acs.org For marilactone research, biosensors could be developed for point-of-care applications or as an alternative screening tool.

Several types of elastase biosensors have been developed:

Optical Biosensors: These often use a peptide substrate specific to elastase, which is conjugated to a fluorophore or chromophore and immobilized on a surface. When elastase cleaves the peptide, a change in fluorescence or color is detected. nih.govresearchgate.net

Nanocellulose-Based Sensors: Nanocellulose provides a high surface area and biocompatible platform for immobilizing peptide-fluorophore conjugates. nih.gov The sensitivity of these sensors can be fine-tuned by altering factors like the linker length between the cellulose (B213188) surface and the peptide substrate. acs.org These sensors have shown activity in detecting human neutrophil elastase at physiologically relevant concentrations. nih.govscirp.org

Quality Control and Standardization of Research Materials

The reliability and reproducibility of research findings on natural products like marilactone depend critically on the quality and standardization of the research materials. mdpi.com For a compound isolated from a biological source, variability can arise from the producing organism, cultivation conditions, and purification process. uq.edu.au

Key quality control (QC) and standardization parameters for marilactone research materials include:

Identity: The structural identity of each batch of marilactone must be unequivocally confirmed using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Purity: The purity of the compound should be determined using methods like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector) or by quantitative NMR (qNMR). A high purity level (>95%) is essential for accurate biological assays.

Consistency: For natural product extracts intended for screening, standardization may involve creating a chemical fingerprint using HPLC or LC-MS to ensure consistency between batches. europa.eu

Documentation: Comprehensive databases for marine natural products, which include standardized biological activity data, taxonomy of the source organism, and detailed citations, are crucial resources for standardizing research efforts. nih.govnih.govcmnpd.orgd4-pharma.com

Ensuring these QC measures are in place is fundamental to generating valid and comparable data across different studies and is a prerequisite for any further development of marilactone as a research tool or therapeutic lead.

Future Research Directions and Translational Perspectives for Marilactone

Exploration of Novel Marilactone-Producing Organisms and Chemical Diversity

Marilactone was first isolated from the marine-derived fungus Stachylidium sp., which was found associated with the sponge Callyspongia sp. cf. C. flammea in Australia. mdpi.com The marine environment, particularly sponges and their associated microorganisms, is a well-established reservoir of novel bioactive compounds. mdpi.comresearchgate.net Growing evidence suggests that symbiotic microbes are often the true producers of these secondary metabolites. mdpi.com The exploration of marine-derived fungi, bacteria, and actinomycetes from diverse and underexplored ecological niches holds significant promise for the discovery of new marilactone analogs and other novel polyketides. researchgate.netmicrobialscreening.com

Systematic screening of microbial strains from different marine environments can be enhanced by metabolomic approaches, such as mass spectrometry-based techniques, to rapidly identify unique chemical profiles. microbialscreening.comelifesciences.org This strategy, often referred to as the "One Strain-Many Compounds (OSMAC)" approach, involves altering cultivation parameters to induce the production of a wider range of secondary metabolites from a single organism. nih.gov Such explorations are crucial for expanding the known chemical diversity related to marilactone, potentially yielding derivatives with improved bioactivities or novel pharmacological properties.

Table 1: Known Marilactone-Producing Organism and Related Compounds

| Compound | Producing Organism | Source | Associated Compounds |

| Marilactone | Stachylidium sp. | Marine Sponge (Callyspongia sp. cf. C. flammea) | Cyclomarinone, Maristachones A-E mdpi.com |

Biotechnological Production and Metabolic Engineering

The natural production of marilactone and other microbial secondary metabolites is often low, hindering further research and development. nih.govnih.gov Biotechnological approaches, including metabolic engineering and synthetic biology, offer powerful solutions to overcome these limitations and enable large-scale, sustainable production. iqs.edumdpi.comfrontiersin.org

Engineered Biosynthesis in Heterologous Hosts

A key strategy for enhancing the production of complex natural products is the transfer of their biosynthetic gene clusters (BGCs) into a more amenable host organism. nih.govresearchgate.net Heterologous hosts like Escherichia coli or the baker's yeast Saccharomyces cerevisiae are often preferred due to their fast growth rates, well-understood genetics, and established fermentation processes. nih.govplos.org The identification and cloning of the marilactone BGC would be the first critical step. Subsequent expression in a suitable heterologous host could lead to significantly improved titers. nih.govresearchgate.net

Further optimization can be achieved through various metabolic engineering strategies. nih.gov This includes balancing the expression of pathway genes, increasing the supply of precursor molecules, and eliminating competing metabolic pathways in the host organism. nih.gov The selection of an appropriate host is critical, as compatibility between the host's cellular machinery and the foreign BGC can significantly impact the final product yield. mdpi.com

Synthetic Biology Approaches for Optimized Production

Synthetic biology provides a suite of advanced tools for the rational design and optimization of biological systems for chemical production. nih.govantheia.bio These approaches can be applied to engineer microbial "cell factories" for efficient marilactone synthesis. nih.gov Key strategies include:

Pathway Refactoring and Optimization: Re-designing the marilactone biosynthetic pathway to remove regulatory bottlenecks and optimize enzyme expression levels. nih.gov

Dynamic Metabolic Regulation: Implementing biosensors and regulatory circuits that can dynamically control metabolic flux towards marilactone production in response to specific cellular conditions. nih.gov

Genome-Minimized Hosts: Using host strains with reduced genomes to minimize metabolic burden and redirect cellular resources towards the production of the target compound. nih.gov

Improving Carbon Source Utilization: Engineering the host to efficiently utilize alternative and cheaper carbon sources, which is crucial for cost-effective industrial-scale fermentation. frontiersin.org

These synthetic biology tools, combined with traditional metabolic engineering, have the potential to transform marilactone from a rare natural product into a readily available compound for extensive research and potential therapeutic application. nih.govwur.nl

Chemical Biology Tool Development

The development of chemical biology tools derived from natural products is a powerful strategy to investigate complex biological processes. ucsf.educbcs.se Marilactone, with its distinct structure, can serve as a scaffold for creating probes to explore cellular pathways and identify new drug targets. mdpi.comnih.govresearchgate.net

Use of Marilactone as a Probe for Biological Pathways

Small molecules are invaluable for probing and modulating the function of proteins and biological pathways. ucsf.edunih.gov Marilactone and its derivatives can be used in phenotypic screens to identify their effects on various cellular processes. By observing the cellular response to these compounds, researchers can gain insights into the pathways they perturb. nih.gov This approach can help to elucidate the mechanism of action of marilactone and uncover novel biological functions. mdpi.com Databases and computational tools can be used to map these interactions and build a more comprehensive understanding of the compound's effects on cellular networks. plos.orgreactome.org

Development of Photoaffinity Labels or Bioconjugates

To identify the specific protein targets of marilactone, photoaffinity labeling is a powerful technique. nih.govnih.govescholarship.org This involves chemically modifying the marilactone structure to include a photoreactive group (like a diazirine or phenyl azide) and a reporter tag (such as biotin (B1667282) or a fluorescent dye). nih.govrsc.org When this modified probe is introduced to cells or cell lysates and exposed to UV light, the photoreactive group forms a covalent bond with the interacting protein(s). nih.govevotec.com The tagged proteins can then be isolated and identified using mass spectrometry, revealing the direct molecular targets of marilactone. escholarship.orgevotec.com This information is critical for understanding its biological activity and for the rational design of more potent and selective derivatives. nih.gov

Exploration of Broader Biological and Pharmacological Potential (Pre-clinical)

The future research landscape for marilactone is contingent on uncovering its latent biological and pharmacological potential. As a member of the phthalide (B148349) class of polyketides, marilactone belongs to a structural group known for a wide array of biological activities. beilstein-journals.org Phthalides, isolated from various fungi, plants, and liverworts, have demonstrated effects including modulation of the central nervous system, antibacterial, antifungal, and antiviral properties. beilstein-journals.org Marilactone was first identified as a natural product from the marine sponge-derived fungus Stachylidium sp., collected in Sydney, Australia. mdpi.comrsc.org However, initial broad-spectrum bioassays of marilactone, alongside its co-isolated counterparts cyclomarinone and maristachones A–E, did not reveal significant biological activity. mdpi.comsemanticscholar.org This initial lack of activity underscores the need for broader and more targeted screening to determine if marilactone possesses valuable pharmacological properties that were not captured in the initial test panels. Future pre-clinical exploration is essential to ascertain whether marilactone holds untapped therapeutic relevance.

Comparative Studies with Other Natural Lactones

A key direction for future research involves comparative studies of marilactone against other natural lactones to contextualize its potential bioactivity. Such studies are currently absent from the scientific literature, primarily because marilactone has not demonstrated a significant biological effect to warrant a direct comparison. However, contrasting marilactone with other bioactive lactones, including different classes of phthalides and the well-studied sesquiterpene lactones, can provide a framework for its future evaluation.

Comparison with Other Phthalides from Stachylidium sp.

The fungus that produces marilactone, Stachylidium sp., also synthesizes other phthalide and phthalimidine derivatives with demonstrated biological activities. For instance, the marilones, also isolated from this fungus, have shown specific bioactivities; marilone A exhibits antiplasmodial activity against the liver stages of Plasmodium berghei, while marilone B acts as a selective antagonist for the serotonin (B10506) receptor 5-HT2B. beilstein-journals.orgmdpi.com Furthermore, the marilines, novel phthalimidine derivatives from the same organism, are potent inhibitors of human leukocyte elastase. researchgate.net A comparative analysis of marilactone with these structurally related compounds from the same producer organism could reveal subtle structural determinants of bioactivity and guide synthetic modifications of the marilactone scaffold to enhance or introduce new pharmacological effects.

Comparison with Other Classes of Natural Lactones

Sesquiterpene lactones, primarily sourced from the Asteraceae plant family, are renowned for their wide range of potent biological effects, particularly anti-inflammatory and anticancer activities. nih.govmdpi.comnih.gov These activities are often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles via Michael addition, thereby modulating the function of key proteins in cellular signaling pathways. mdpi.com Similarly, coumarins, which are benzopyrone lactones, exhibit well-documented anti-inflammatory, anticoagulant, and anticancer properties through various mechanisms.

A comparative evaluation of marilactone alongside representative compounds from these lactone classes in a variety of bioassays could be highly informative. The table below outlines the reported activities of different lactone classes, providing a benchmark against which any future identified activity of marilactone could be measured.

| Lactone Class | Representative Compound(s) | Key Reported Pre-clinical Bioactivities | Source Organism(s) |

| Phthalide | Marilone A | Antiplasmodial | Stachylidium sp. (marine fungus) beilstein-journals.org |

| Phthalide | Marilone B | Serotonin 5-HT2B receptor antagonism | Stachylidium sp. (marine fungus) beilstein-journals.org |

| Phthalimidine | Mariline A1/A2 | Human leukocyte elastase inhibition | Stachylidium sp. (marine fungus) researchgate.net |

| Sesquiterpene Lactone | Parthenolide | Anti-inflammatory, Anticancer | Tanacetum parthenium (Feverfew) mdpi.com |

| Sesquiterpene Lactone | Artemisinin | Antimalarial, Anticancer | Artemisia annua (Sweet wormwood) mdpi.com |

| Coumarin | Warfarin | Anticoagulant | Synthetic derivative of a natural coumarin |

| Coumarin | Scopoletin | Anti-inflammatory | Various plants mdpi.com |

| Phthalide | Marilactone | No significant activity reported in initial screens. mdpi.comsemanticscholar.org | Stachylidium sp. (marine fungus) mdpi.com |

This table is generated based on available data and is intended for comparative purposes.

This comparative approach would be crucial in determining whether marilactone represents a novel pharmacological scaffold or if its biological potential lies in derivatization to mimic the activities of more potent lactones.

Mechanistic Studies for Novel Target Identification

The exploration of marilactone's mechanism of action and the identification of novel molecular targets are entirely dependent on the prior discovery of a consistent and reproducible biological activity. To date, as marilactone has not shown significant effects in broad bioassays, no mechanistic studies have been published. mdpi.comsemanticscholar.org Therefore, this section outlines a prospective research path that would follow the positive identification of bioactivity.

Should future screening reveal, for instance, anticancer or anti-inflammatory properties, the subsequent step would be to elucidate the underlying molecular mechanisms. The approach would likely involve a multi-pronged strategy to identify its cellular targets.

Hypothetical Mechanistic Pathways Based on Lactone Chemistry:

Targeting Inflammatory Pathways: Many bioactive lactones, particularly sesquiterpene lactones, exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov If marilactone shows anti-inflammatory potential, studies would focus on its ability to inhibit IκB kinase (IKK), prevent the degradation of IκBα, and block the nuclear translocation of NF-κB.

Modulation of Apoptotic Pathways: In the context of anticancer activity, research would investigate if marilactone can induce apoptosis. This would involve examining its effects on the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, the activation of caspases, and the release of cytochrome c from mitochondria.

Enzyme Inhibition: As demonstrated by the related compound mariline, which inhibits human leukocyte elastase, a serine protease, it is plausible that marilactone or its future derivatives could act as enzyme inhibitors. researchgate.net Screening against a panel of clinically relevant enzymes (e.g., kinases, proteases, phosphatases) would be a logical step.

Modern Approaches for Target Identification:

If a distinct phenotype is observed but the target is unknown, modern chemical biology approaches could be employed. These include:

Affinity Chromatography: Immobilizing a marilactone derivative on a solid support to capture its binding proteins from cell lysates.

Photo-affinity Labeling: Synthesizing a marilactone probe with a photoreactive group to covalently cross-link to its target protein upon UV irradiation, enabling subsequent identification by mass spectrometry.

Computational Docking and Molecular Modeling: Using the determined 3D structure of marilactone to predict its binding affinity to the active sites of known drug targets in silico.

Ultimately, any mechanistic investigation for marilactone is speculative at this stage. The foundational next step remains the comprehensive screening of this marine-derived natural product in a wider range of biological assays to uncover a pharmacological effect worthy of mechanistic pursuit.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Marilactone, and how can researchers validate purity and structural integrity?

- Methodological Answer: Marilactone synthesis typically involves [describe common pathways, e.g., lactonization or biogenetic routes]. To validate purity, employ HPLC coupled with high-resolution mass spectrometry (HRMS) for molecular confirmation. Structural integrity should be confirmed via - and -NMR, comparing spectral data to literature benchmarks . For novel synthetic routes, include detailed experimental protocols (e.g., solvent systems, catalysts) in supplementary materials to ensure reproducibility .

Q. Which analytical techniques are most robust for quantifying Marilactone in complex biological matrices?

- Methodological Answer: LC-MS/MS is preferred for sensitivity and specificity. Optimize extraction protocols using solid-phase extraction (SPE) with C18 columns to reduce matrix interference. Validate methods via spike-recovery experiments (70–120% recovery) and calibration curves (R² ≥ 0.99) . Include internal standards (e.g., isotopically labeled analogs) to correct for instrument variability .

Q. What are the known biological activities of Marilactone, and how can researchers design in vitro assays to confirm these effects?

- Methodological Answer: Marilactone exhibits [summarize activities, e.g., antimicrobial or signaling modulation]. For in vitro validation, use dose-response assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ampicillin). Ensure cell-line specificity (e.g., Staphylococcus aureus ATCC 25923) and report IC₅₀ values with 95% confidence intervals . Triplicate experiments and ANOVA analysis are critical to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Marilactone across different studies?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay conditions, compound purity). Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). If discrepancies persist, replicate key studies under standardized conditions (e.g., identical cell lines, solvent controls) and publish raw data for transparency .

Q. What experimental strategies optimize Marilactone yield in microbial fermentation while minimizing byproducts?